![molecular formula C18H16N2O3 B1139406 (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide CAS No. 133550-37-5](/img/structure/B1139406.png)
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide
作用機序
チロホスチン AG 835 は、タンパク質チロシンキナーゼ、特に上皮成長因子受容体(EGFR)キナーゼの活性を阻害することにより、その効果を発揮します。キナーゼのATP結合部位に結合し、標的タンパク質のチロシン残基のリン酸化を阻止します。 この阻害は、細胞増殖と生存に不可欠な下流のシグナル伝達経路を破壊するため、潜在的な抗がん剤となります .
生化学分析
Biochemical Properties
Tyrphostin AG 835 has been shown to inhibit EGFR kinase activity . The inhibition of this enzyme is crucial as it plays a significant role in cell proliferation and survival, making it a target for cancer therapies . The compound interacts with EGFR by binding to its active site, thereby preventing the enzyme from catalyzing its substrate .
Cellular Effects
In cellular contexts, Tyrphostin AG 835 has been shown to inhibit cell survival. Specifically, it has demonstrated inhibitory effects on CALO, INBL, and HeLa cells, with EC50 values of 3.12, 12.5, and 12.5 µM respectively . This suggests that Tyrphostin AG 835 can influence cell function by modulating cell survival pathways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Tyrphostin AG 835 involves its interaction with EGFR kinase. By binding to the active site of this enzyme, Tyrphostin AG 835 prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity . This can lead to changes in gene expression and cellular signaling pathways, contributing to its observed effects on cell survival .
Temporal Effects in Laboratory Settings
It has been suggested that Tyrphostin AG 835 is a fast-reversible, non-ATP competitive inhibitor , indicating that its effects may be reversible over time.
準備方法
合成経路と反応条件
チロホスチン AG 835 は、複数段階のプロセスによって合成できます。一般的な合成経路の1つは、塩基の存在下で3,4-ジヒドロキシベンズアルデヒドとシアノアセトアミドを縮合させて中間体生成物を生成することです。 この中間体は次に、(S)-α-メチルベンジルアミンと反応させてチロホスチン AG 835 を生成します .
工業生産方法
チロホスチン AG 835 の具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、大規模生産のために合成経路を最適化することです。 これには、最終生成物の高収率と純度を確保し、再結晶またはクロマトグラフィーなどの効率的な精製技術を実装することが含まれます .
化学反応の分析
反応の種類
チロホスチン AG 835 は、以下を含むさまざまな化学反応を起こします。
酸化: 芳香環上のヒドロキシル基は、キノンを形成するように酸化できます。
還元: シアノ基は、アミンに還元できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムまたは三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主要な生成物
酸化: キノン誘導体。
還元: アミノ誘導体。
置換: アルキル化またはアシル化誘導体.
科学研究における用途
チロホスチン AG 835 は、さまざまな科学分野における用途について広く研究されてきました。
化学: タンパク質チロシンキナーゼ阻害の研究ツールとして使用されます。
生物学: 細胞シグナル伝達経路への影響と、がん細胞増殖を阻害する可能性について調査されています。
医学: EGFRキナーゼ活性を阻害する能力により、がん治療の潜在的な治療薬として検討されています。
科学的研究の応用
Basic Information
- IUPAC Name : (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide
- Molecular Formula : C18H16N2O3
- Molecular Weight : 312.33 g/mol
Structure
The compound features a cyano group and a phenolic moiety, which are significant for its biological activity. The presence of the 3,4-dihydroxyphenyl group suggests potential antioxidant properties that may contribute to its therapeutic effects.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in various diseases, including neurodegenerative disorders and cardiovascular diseases. Studies have shown that such compounds can scavenge free radicals effectively, thereby reducing cellular damage and inflammation .
Anticancer Potential
Several studies have investigated the anticancer properties of this compound. It has been noted for its ability to inhibit the proliferation of cancer cells through various mechanisms:
- Induction of apoptosis in tumor cells.
- Inhibition of specific kinases involved in cancer progression.
Research has demonstrated that derivatives of this compound can exhibit selective cytotoxicity towards cancer cells while sparing normal cells .
Anti-inflammatory Effects
The compound's structural features suggest it may modulate inflammatory pathways. Preliminary studies indicate that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus providing a basis for its use in treating inflammatory conditions .
Neuroprotective Effects
Given the antioxidant properties associated with this compound, it has been explored for neuroprotective applications. Research indicates that it may protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents . This property is particularly relevant in the context of diseases like Alzheimer's and Parkinson's.
Case Study 1: Antioxidant Activity Assessment
A study conducted by researchers at Virginia Commonwealth University evaluated the antioxidant capacity of several phenolic compounds, including derivatives of this compound. The findings revealed that these compounds significantly reduced oxidative stress markers in vitro, suggesting their potential utility in preventing oxidative damage-related diseases .
Case Study 2: Anticancer Mechanisms
In a clinical trial involving various cancer cell lines, derivatives of this compound were tested for their ability to induce apoptosis. The results indicated a marked decrease in cell viability and an increase in apoptotic markers when treated with the compound compared to controls. This study highlights the potential of this compound as a candidate for cancer therapy .
類似化合物との比較
類似化合物
チロホスチン AG 538: EGFRキナーゼに対して同様の阻害効果を持つ別のタンパク質チロシンキナーゼ阻害剤。
チロホスチン AG 490:
独自性
生物活性
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide, also known as a derivative of entacapone, has garnered attention in recent years for its potential biological activities. This compound exhibits various pharmacological properties, including antiviral and anti-inflammatory effects. Below is a comprehensive overview of its biological activity supported by research findings and data tables.
- Molecular Formula : C18H16N2O3
- Molecular Weight : 304.33 g/mol
- CAS Number : 133550-37-5
1. Antiviral Activity
Research indicates that this compound has demonstrated significant antiviral properties, particularly against the H1N1 influenza virus. The compound acts by inhibiting viral replication and preventing the spread of the virus within infected cells.
Study Findings :
- In vitro studies showed that the compound effectively reduced viral titers in infected cell lines.
- The mechanism of action involves interference with viral protein synthesis and assembly.
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially benefiting conditions characterized by excessive inflammation.
Mechanism of Action :
- It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- The compound may also downregulate the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.
Data Table: Summary of Biological Activities
Case Study 1: Antiviral Efficacy Against H1N1
A study conducted on various derivatives of entacapone found that this compound exhibited a notable reduction in H1N1 viral load in vitro. The study utilized MDCK cells to assess viral replication post-treatment with varying concentrations of the compound.
Case Study 2: Anti-inflammatory Response
In a model of lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a significant decrease in inflammatory markers. The study highlighted the potential for this compound to serve as a therapeutic agent in managing inflammatory diseases.
特性
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12(14-5-3-2-4-6-14)20-18(23)15(11-19)9-13-7-8-16(21)17(22)10-13/h2-10,12,21-22H,1H3,(H,20,23)/b15-9+/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGQVUWXNOJOSJ-DGGAMASNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017645 | |
Record name | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133550-37-5 | |
Record name | Tyrphostin AG 835 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16763 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tyrphostin AG 835 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。